molecular formula C24H18FN3 B2995831 5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-56-1

5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2995831
CAS No.: 866344-56-1
M. Wt: 367.427
InChI Key: ROXITNAJLYWESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe fluorine and benzyl groups are then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    8-fluoroquinoline: Shares the quinoline core but lacks the pyrazole ring.

    3-(p-tolyl)pyrazole: Contains the pyrazole ring but lacks the quinoline moiety.

    5-benzylpyrazole: Similar structure but without the fluorine and quinoline components.

Uniqueness

5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is unique due to the combination of its pyrazole and quinoline structures, along with the presence of fluorine and benzyl groups. This unique structure imparts specific chemical properties and potential biological activities that are not observed in the similar compounds listed above .

Biological Activity

5-benzyl-8-fluoro-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, characterized by its complex structure and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazoloquinoline core with both fluorine and aromatic substituents. The presence of fluorine enhances the compound's stability and lipophilicity, which may influence its interaction with biological targets.

Structural Feature Description
Core StructurePyrazoloquinoline
SubstituentsFluorine, Benzyl, p-Tolyl
Molecular Weight320.36 g/mol (approx.)
LipophilicityEnhanced due to fluorination

Mechanisms of Biological Activity

Research indicates that this compound interacts with various molecular targets, potentially modulating their activity through:

  • Enzyme Inhibition : The compound may bind to active sites of specific enzymes, inhibiting their function.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Anti-inflammatory Effects : Similar compounds in the pyrazoloquinoline class have demonstrated the ability to inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory properties.

Anticancer Activity

Studies have shown that derivatives of pyrazoloquinoline exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines with promising results.

Compound Cancer Type IC50 (μM)
Compound ARenal Cancer0.25
Compound BBreast Cancer0.30
This compoundVarious Cell LinesTBD

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been explored extensively. While specific data on this compound is limited, related compounds have shown effective inhibition against Plasmodium falciparum, indicating a possible avenue for further research.

Case Studies

  • Study on Anticancer Effects :
    A recent study evaluated the anticancer properties of various pyrazoloquinoline derivatives. The results indicated that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.
  • Anti-inflammatory Research :
    Another investigation focused on the anti-inflammatory effects of related pyrazolo[4,3-c]quinolines. The study demonstrated significant inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting that structural modifications could enhance these properties.

Properties

IUPAC Name

5-benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-16-7-9-18(10-8-16)23-21-15-28(14-17-5-3-2-4-6-17)22-12-11-19(25)13-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXITNAJLYWESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.